molecular formula C43H48BrN3O17S B12426533 MAC glucuronide linker

MAC glucuronide linker

Cat. No.: B12426533
M. Wt: 990.8 g/mol
InChI Key: WMXFTIHCGUEXKO-SPDRDJHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “MAC glucuronide linker” is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The this compound incorporates a hydrophilic sugar group that is cleaved by the lysosomal enzyme beta-glucuronidase, allowing for the controlled release of the drug payload within the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide linkers typically involves the conjugation of a glucuronic acid derivative with a suitable drug molecule. The process begins with the protection of the hydroxyl groups on the glucuronic acid to prevent unwanted side reactions. The protected glucuronic acid is then activated using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form an active ester intermediate. This intermediate is subsequently reacted with the drug molecule to form the desired glucuronide conjugate .

Industrial Production Methods

Industrial production of MAC glucuronide linkers involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. Key steps include the protection and deprotection of functional groups, activation of the glucuronic acid, and conjugation with the drug molecule. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

MAC glucuronide linkers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MAC glucuronide linkers have a wide range of scientific research applications, including:

Mechanism of Action

The MAC glucuronide linker exerts its effects through a two-step mechanism:

    Enzymatic Hydrolysis: The linker is cleaved by the lysosomal enzyme beta-glucuronidase, which is overexpressed in certain tumor cells. This hydrolysis releases the drug payload from the conjugate.

    Self-Immolative Decomposition: Following hydrolysis, the linker undergoes self-immolative decomposition, leading to the release of the active drug molecule. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MAC Glucuronide Linker

The this compound is unique due to its high stability in systemic circulation and selective release of the drug payload within target cells. The hydrophilic nature of the glucuronide group reduces aggregation and enhances the solubility of the conjugate. Additionally, the use of beta-glucuronidase, which is overexpressed in certain tumors, ensures targeted drug release, improving the therapeutic index of ADCs .

Properties

Molecular Formula

C43H48BrN3O17S

Molecular Weight

990.8 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[bromomethyl(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C43H48BrN3O17S/c1-24(48)60-36-37(61-25(2)49)39(62-26(3)50)41(64-38(36)40(52)57-5)63-34-16-15-27(21-58-43(54)47(23-44)17-18-65(6,55)56)19-33(34)45-35(51)20-46(4)42(53)59-22-32-30-13-9-7-11-28(30)29-12-8-10-14-31(29)32/h7-16,19,32,36-39,41H,17-18,20-23H2,1-6H3,(H,45,51)/t36-,37-,38-,39+,41+/m0/s1

InChI Key

WMXFTIHCGUEXKO-SPDRDJHJSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N(CCS(=O)(=O)C)CBr)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Origin of Product

United States

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